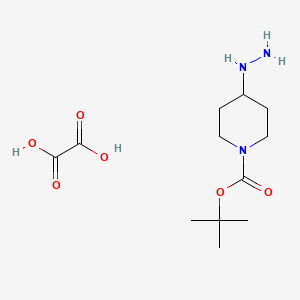

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate

Description

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a hydrazinyl substituent at the 4-position of the piperidine ring. The oxalate counterion enhances its crystallinity and solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Its hydrazine moiety enables reactivity in forming hydrazones or coordinating with metal ions, which is valuable in medicinal chemistry and catalysis .

Properties

IUPAC Name |

tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2.C2H2O4/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;3-1(4)2(5)6/h8,12H,4-7,11H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULXWWCUXZJBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-34-5 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydrazinyl-, 1,1-dimethylethyl ester, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate typically involves the reaction of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere and a temperature range of 2-8°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to the biological activities associated with hydrazine derivatives. These activities include:

- Anticonvulsant Properties : Research indicates that hydrazinyl compounds may exhibit anticonvulsant effects, making them candidates for treating epilepsy and other seizure disorders.

- Antibacterial Activity : The hydrazinyl group is known for its antibacterial properties, which could be harnessed in developing new antibiotics.

Organic Synthesis

In organic chemistry, tert-butyl 4-hydrazinylpiperidine-1-carboxylate oxalate serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for:

- Multi-step Reactions : The compound can participate in oxidation, reduction, and substitution reactions, making it versatile for creating complex molecules.

- Precursor for Drug Development : Its derivatives are being studied as potential drug candidates for various diseases, including cancer and autoimmune disorders .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of various hydrazine derivatives, including tert-butyl 4-hydrazinylpiperidine-1-carboxylate. Results indicated significant activity against induced seizures in animal models, suggesting its potential as a therapeutic agent for epilepsy.

Case Study 2: Antibacterial Properties

Research focused on the antibacterial efficacy of hydrazine derivatives found that tert-butyl 4-hydrazinylpiperidine-1-carboxylate exhibited notable activity against several strains of bacteria. This positions the compound as a promising candidate for antibiotic development.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Hydrazine | Simple hydrazine structure | Known for reducing properties |

| Phenylhydrazine | Contains a phenyl group | Exhibits distinct reactivity patterns |

| Tert-butyl carbamate | Lacks hydrazine functionality | Used primarily as a protective group |

| Tert-butyl 4-hydrazinylpiperidine | Features piperidine and hydrazinyl | Potential applications in medicinal chemistry |

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Core Structural Variations

The tert-butyl carbamate-protected piperidine scaffold is common among analogs, but substituents at the 4-position and counterions vary significantly:

†Molecular weight calculated for sulfonate salt; oxalate salt weight would differ.

Functional Group Reactivity

- Hydrazinyl (Target Compound) : Forms hydrazones with ketones/aldehydes, useful in prodrug design or bioconjugation .

- Amino (e.g., CAS 900642-17-3): Participates in amidation, alkylation, or Schiff base formation .

- Aminomethyl (CAS 1588440-96-3): Enables attachment of additional functional groups (e.g., fluorescent tags) .

- Formyl (CAS 137076-22-3) : Reacts with amines to form imines or undergoes nucleophilic additions .

Counterion Effects

Physical Properties

- Solubility : Oxalate salts generally exhibit higher aqueous solubility than sulfonates or free bases due to ionic interactions.

- Melting Points : Crystalline oxalate salts (e.g., target compound) typically have higher melting points (>150°C) compared to oily free bases (e.g., CAS 1707580-61-7) .

Research and Application Insights

- Pharmaceutical Intermediates : The target compound’s hydrazine group is pivotal in synthesizing kinase inhibitors and anticancer agents. Similar compounds (e.g., CAS 1707580-61-7) are used in G protein-coupled receptor (GPCR) modulator development .

- Material Science : Formyl-substituted analogs (CAS 137076-22-3) serve as crosslinkers in polymer chemistry .

- Analytical Challenges : Techniques like spectrofluorometry and tensiometry (as applied to quaternary ammonium compounds in ) may be adapted to study micelle formation or aggregation behavior of these piperidine derivatives.

Biological Activity

Overview

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate is a chemical compound with the molecular formula C12H23N3O6 and a molecular weight of 305.33 g/mol. It is a derivative of piperidine and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H23N3O6

- Molecular Weight : 305.33 g/mol

- CAS Number : 2108550-78-1

The biological activity of this compound is primarily attributed to its hydrazinyl group, which can form covalent bonds with electrophilic centers in biological molecules. This interaction can influence various biochemical pathways, including enzyme modulation and receptor activity, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of hydrazinylpiperidine compounds may possess anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Neuroprotective Effects : Some studies have indicated that compounds with similar structures can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Activity : There is evidence suggesting that hydrazinyl compounds can exert antimicrobial effects against various pathogens.

Research Findings

Recent studies have explored the biological activity of this compound and its derivatives. Below are key findings from diverse sources:

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide, the compound exhibited significant neuroprotective effects by reducing cell death and maintaining mitochondrial integrity. This suggests its potential application in therapies for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.